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molecular formula C16H25IO2Si B8553657 tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane

tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane

Cat. No. B8553657
M. Wt: 404.36 g/mol
InChI Key: COSNXFTZPXVJNH-UHFFFAOYSA-N
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Patent
US08293734B2

Procedure details

Alkylation of 4-iodophenol with iodide 165 (see Example 2GGG) and K2CO3 as in Example 2GGG above for 6 h, followed by chromatography of the product on silica gel, eluting with petroleum ether (foreruns) and then with 5% CH2Cl2/petroleum ether, gave tert-butyl({2-[(4-iodophenoxy)methyl]-2-propenyl}oxy)dimethylsilane (167) (94%) as an oil; 1H NMR (CDCl3) δ 7.54 (dt, J=8.9, 2.7 Hz, 2H), 6.70 (dt, J=8.9, 2.7 Hz, 2H), 5.25 (d, J=1.0 Hz, 1H), 5.19 (d, J=1.2 Hz, 1H), 4.51 (s, 2H), 4.23 (s, 2H), 0.91 (s, 9H), 0.07 (2 s, 6H); HRFABMS calcd for C16H26H26Si m/z [M+H]+ 405.0747. found 405.0739.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.I[CH2:10][C:11](=[CH2:21])[CH2:12][O:13][Si:14]([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:16])[CH3:15].C([O-])([O-])=O.[K+].[K+]>>[C:17]([Si:14]([O:13][CH2:12][C:11]([CH2:21][O:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1)=[CH2:10])([CH3:15])[CH3:16])([CH3:19])([CH3:20])[CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Step Two
Name
iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC(CO[Si](C)(C)C(C)(C)C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
above for 6 h
Duration
6 h
WASH
Type
WASH
Details
eluting with petroleum ether (foreruns)

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
C(C)(C)(C)[Si](C)(C)OCC(=C)COC1=CC=C(C=C1)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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